5,7-Dihydroxy-3,4',8-trimethoxyflavone
Overview
Description
5,7-Dihydroxy-3,4’,8-trimethoxyflavone is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is also known as the 3’,4’,5’-tri-O-methyl ether of tricetin .
Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da . The structure of this compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .Physical And Chemical Properties Analysis
5,7-Dihydroxy-3,4’,8-trimethoxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 577.3±50.0 °C at 760 mmHg, and a flash point of 212.2±23.6 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
1. Chemical Properties and Structural Analysis
- 5,7-Dihydroxy-3,4',8-trimethoxyflavone, a flavone isolated from Ainsliaea henryi, is characterized by its molecular structure featuring an intramolecular O—H⋯O hydrogen bond. In crystals, these molecules form hydrogen-bonded chains (Xiong, Wu, Chen, & Chen, 2009).
2. Synthesis and Structural Revisions
- Research includes the synthesis of various dimethoxyflavones and the differentiation between flavones and their isomeric hydroxyflavones, which has clarified the structures of several natural flavones (Horie, Kawamura, Yamamoto, Kitou, & Yamashita, 1995).
3. Metabolism by Human Intestinal Bacteria
- Studies on polymethoxyflavones (PMFs), including 5,7-Dihydroxy-3,4',8-trimethoxyflavone, reveal their metabolism by human intestinal bacteria, leading to the formation of demethylated flavones. This research expands understanding of flavonoid metabolism in the human intestine (Kim, Kim, & Han, 2014).
4. Antimicrobial Activity
- Flavones extracted from Artemisia giraldii, including variants of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, demonstrate antibiotic activity against various bacteria and fungi (Zheng, Tan, Yang, & Liu, 1996).
5. Pharmacological Properties
- Eupatilin, a derivative of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone, has shown various pharmacological properties like anti-cancer, anti-oxidant, and anti-inflammatory effects. Its potential for the development of drug candidates has been explored (Nageen et al., 2018).
6. Metabolite Formation and Microbial Interaction
- Research into the metabolism of polyphenols related to myricetin, including 5,7-dihydroxy-3',4',5'-trimethoxyflavone, by rat intestinal microflora has provided insights into the bioconversion of these compounds (Griffiths & Smith, 1972).
7. Demethylation Studies for Synthesis
- Studies on the selective O-alkylation and dealkylation of flavonoids, including the synthesis of trihydroxy-methoxyflavones from trimethoxyflavones, have contributed to the understanding of the chemical properties and potential synthetic routes for these compounds (HorieTokunaru et al., 2006).
8. Isolation and Structure Identification
- The isolation of flavones from various plant sources, including the identification and structural analysis of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, has been a subject of research, contributing to the pharmacognosy field (Hossain & Rahman, 2015).
properties
IUPAC Name |
5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVMRRNRHSOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552456 | |
Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3,4',8-trimethoxyflavone | |
CAS RN |
1570-09-8 | |
Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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